molecular formula C13H15IN2 B13883262 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13883262
M. Wt: 326.18 g/mol
InChI Key: KRQOCBWSCGQELK-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a cyclohexyl group at the 5-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a cyclohexyl-substituted pyridine derivative, iodination can be performed using iodine or iodine monochloride in the presence of a suitable oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while a Suzuki coupling reaction could introduce various aryl or alkyl groups at the 3-position.

Scientific Research Applications

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bulky cyclohexyl group and an iodine atom. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in various research applications .

Properties

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H15IN2/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI Key

KRQOCBWSCGQELK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

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